molecular formula C19H15N3O4 B5694345 N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea

Cat. No. B5694345
M. Wt: 349.3 g/mol
InChI Key: ADWUFNQPCYWOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea, commonly known as NPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 367.38 g/mol. NPPU is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Mechanism of Action

NPPU acts as a competitive antagonist of TRP channels by binding to the channel pore and blocking the influx of ions. This leads to a decrease in the activity of TRP channels and a reduction in the physiological responses mediated by these channels.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, NPPU has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In vascular smooth muscle cells, NPPU has been shown to inhibit the contraction induced by various stimuli such as acetylcholine and histamine. In animal models, NPPU has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

NPPU has several advantages as a tool for scientific research. It is a potent and selective inhibitor of TRP channels, which makes it a valuable tool to study the function of these channels. It is also relatively easy to synthesize and has a high purity. However, NPPU has some limitations as well. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the use of NPPU in scientific research. One direction is to study the role of TRP channels in various disease states such as chronic pain, inflammation, and cancer. Another direction is to develop more potent and selective TRP channel inhibitors based on the structure of NPPU. Finally, the use of NPPU in combination with other inhibitors or drugs may provide new insights into the function of TRP channels and their role in various physiological processes.

Synthesis Methods

NPPU can be synthesized by the reaction of 3-nitroaniline and 4-phenoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by recrystallization to obtain pure NPPU.

Scientific Research Applications

NPPU is widely used in scientific research as a tool to study the function of transient receptor potential (TRP) channels. TRP channels are a group of ion channels that are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. NPPU is a potent inhibitor of TRP channels and has been shown to selectively inhibit TRPV1, TRPV2, and TRPA1 channels.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(21-15-5-4-6-16(13-15)22(24)25)20-14-9-11-18(12-10-14)26-17-7-2-1-3-8-17/h1-13H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWUFNQPCYWOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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